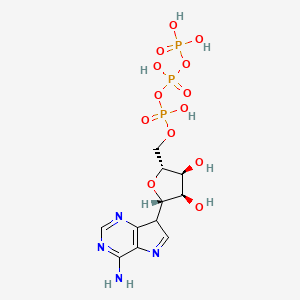

9-Deazaadenosine triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Deazaadenosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O13P3 and its molecular weight is 506.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Lymphocyte Function

One of the notable applications of 9-deazaadenosine is its ability to inhibit lymphocyte-mediated cytolysis. Research indicates that 9-deazaadenosine can significantly reduce the cytolytic activity of lymphocytes, which is crucial for immune response. In vitro studies demonstrated that at concentrations as low as 0.07 µM, 9-deazaadenosine inhibited lymphocyte function in a time-dependent manner. The compound was metabolized to 9-deazaATP, leading to a decrease in cellular ATP levels, which correlated with impaired lymphocyte activity .

Table 1: Effects of 9-Deazaadenosine on Lymphocyte Function

| Pretreatment Time | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 1 hour | 100 | No effect |

| 3 hours | 10 | 50 |

| 22 hours | 0.07 | 50 |

Antitumor Activity

9-Deazaadenosine has been identified as a potent antitumor agent. Studies have shown that it inhibits the growth of various human solid tumor cell lines in vitro, with IC50 values ranging from 1.1×10−8 to 8.5×10−8 M. Notably, when combined with adenosine deaminase inhibitors, its efficacy was significantly enhanced, particularly against ovarian carcinoma cell lines .

Table 2: Antitumor Efficacy of 9-Deazaadenosine

| Cell Line | IC50 (M) | Effect of Adenosine Deaminase Inhibitor |

|---|---|---|

| Ovarian Carcinoma | 8.5×10−8 | Potentiated by ~10-fold |

| Pancreatic Carcinoma | 1.5×10−8 | Not specified |

Nucleic Acid Stability and Sequencing Applications

The incorporation of modified nucleotides like 9-deazaATP into nucleic acids enhances their stability and facilitates advanced sequencing techniques. Research indicates that nucleic acids containing deaza-analogues show increased stability under matrix-assisted laser desorption/ionization mass spectrometry conditions. This property could enable rapid DNA sequencing methods by allowing for more reliable detection of sequencing products .

Table 3: Stability Comparison of Nucleic Acids

| Nucleotide Type | Stability Under MALDI-MS |

|---|---|

| Standard Nucleotides | Low |

| Deaza-Modified Nucleotides | High |

Mechanistic Insights into Cellular Metabolism

The metabolic pathways involving 9-deazaadenosine have been extensively studied to understand its biochemical effects on cells. It has been shown to alter the levels of various nucleotides within cells, particularly reducing ATP concentrations while increasing levels of its triphosphate form, thereby impacting cellular energy metabolism and signaling pathways .

特性

CAS番号 |

86568-55-0 |

|---|---|

分子式 |

C11H17N4O13P3 |

分子量 |

506.19 g/mol |

IUPAC名 |

[[(2R,3S,4R,5S)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1 |

InChIキー |

MXSLUFGKBYJNGX-UDUKESQJSA-N |

SMILES |

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

異性体SMILES |

C1=NC2=C(C1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

正規SMILES |

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

同義語 |

9-deazaadenosine triphosphate C9ATP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。